![molecular formula C20H24N4O6S B2551861 ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 941879-14-7](/img/structure/B2551861.png)
ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N4O6S and its molecular weight is 448.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on similar compounds involves the synthesis and characterization of novel derivatives that might hold potential for medical applications. For instance, Sharma et al. (2014) described the synthesis, characterization, and biological evaluation of novel carbazole derivatives, which involved a complex synthesis process starting from carbazole and leading to compounds with significant antibacterial and anticancer activities (Sharma, Kumar, & Pathak, 2014). This highlights the importance of synthetic chemistry in creating novel compounds for biological evaluation.
Biological Evaluation
Another aspect of research on such compounds is the evaluation of their biological activities. The study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigated their biological activities, including antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). This shows the potential application of similar compounds in addressing various biological targets.
Anticancer Potential
The development of compounds as anticancer agents is another critical area of research. For instance, Rehman et al. (2018) reported the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents, indicating the potential of similar structures in cancer therapy (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Antibacterial Agents
Matsumoto and Minami (1975) worked on pyrido(2,3-d)pyrimidine derivatives, showcasing the preparation and antibacterial activity of compounds with piperazine groups, emphasizing the potential use of similar compounds in developing new antibacterial agents (Matsumoto & Minami, 1975).
Mechanism of Action
Target of action
Isoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Mode of action
The mode of action of isoxazole derivatives can vary greatly depending on the specific compound and its structure. The substitution of various groups on the isoxazole ring can impart different activity .
Result of action
The molecular and cellular effects of isoxazole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others, depending on the specific targets of the compound .
properties
IUPAC Name |
ethyl 4-[4-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-2-29-20(26)23-10-12-24(13-11-23)31(27,28)15-8-6-14(7-9-15)18(25)21-19-16-4-3-5-17(16)22-30-19/h6-9H,2-5,10-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKXNSOBBQMPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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